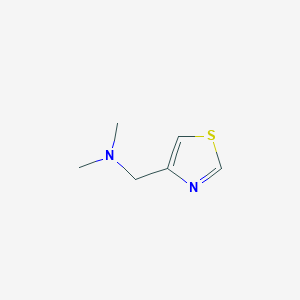
N,N-dimethyl-1-(thiazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corynecina II es un antibiótico similar a la cloroamfenicol aislado originalmente de la bacteria Corynebacterium hydrocarboclastus . Es conocido por su capacidad para inhibir el crecimiento de bacterias Gram-positivas y Gram-negativas, incluidas especies como Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Shigella sonnei, Salmonella typhosa y Klebsiella pneumoniae .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Corynecina II se sintetiza a través de una serie de reacciones bioquímicas que involucran la bacteria Corynebacterium hydrocarboclastus. La producción de Corynecina II se puede mejorar agregando aminoácidos como treonina, homoserina y metionina al medio de cultivo . Estos aminoácidos se incorporan al grupo propionilo de Corynecina II, lo cual se confirma a través de experimentos de alimentación con compuestos marcados .
Métodos de producción industrial: La producción industrial de Corynecina II implica el cultivo de Corynebacterium hydrocarboclastus en un ambiente controlado con la adición de aminoácidos específicos para aumentar la producción. La bacteria se cultiva en un medio que contiene n-parafina, que sirve como fuente de carbono . El antibiótico se extrae y purifica luego del medio de cultivo.
Análisis De Reacciones Químicas
Tipos de reacciones: Corynecina II experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro en Corynecina II se puede reducir a un grupo amino en condiciones específicas.
Sustitución: Los grupos hidroxilo en Corynecina II pueden participar en reacciones de sustitución con otros reactivos químicos.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes para la oxidación incluyen peróxido de hidrógeno y permanganato de potasio.
Sustitución: Se utilizan reactivos como los cloruros de acilo y los haluros de alquilo para las reacciones de sustitución.
Productos principales:
Oxidación: La reducción del grupo nitro da como resultado la formación de un derivado amino de Corynecina II.
Sustitución: Las reacciones de sustitución pueden producir varios derivados dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Corynecina II tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y reacciones de antibióticos similares a la cloroamfenicol.
Biología: Se investiga por sus propiedades antibacterianas y su mecanismo de acción contra varias cepas bacterianas.
Medicina: Se explora para posibles aplicaciones terapéuticas en el tratamiento de infecciones bacterianas.
Industria: Se utiliza en el desarrollo de nuevos antibióticos y en el estudio del metabolismo y la biosíntesis microbiana
Mecanismo De Acción
Corynecina II ejerce sus efectos antibacterianos inhibiendo la síntesis de proteínas en las bacterias. Se une al ribosoma bacteriano, evitando la formación de enlaces peptídicos y, por lo tanto, inhibiendo el crecimiento y la replicación de las bacterias . Los objetivos moleculares de Corynecina II incluyen la subunidad 50S del ribosoma bacteriano, que es esencial para la síntesis de proteínas.
Comparación Con Compuestos Similares
Corynecina II es parte de una familia de antibióticos similares a la cloroamfenicol, que incluye compuestos como Corynecina I, Corynecina III y Corynecina IV . Si bien todos estos compuestos comparten una estructura central similar, difieren en sus cadenas laterales y grupos funcionales específicos. Corynecina II es única debido a su grupo propionilo específico, que se deriva de la incorporación de aminoácidos como la treonina y la homoserina .
Compuestos similares:
Corynecina I: Contiene un grupo acetilo.
Corynecina III: Contiene un grupo isobutirilo derivado de la valina.
Corynecina IV y V: Componentes menores con diferentes cadenas laterales.
Corynecina II se destaca por su espectro antibacteriano específico y su vía biosintética única que involucra la incorporación de aminoácidos específicos.
Propiedades
Número CAS |
116252-52-9 |
|---|---|
Fórmula molecular |
C6H10N2S |
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N2S/c1-8(2)3-6-4-9-5-7-6/h4-5H,3H2,1-2H3 |
Clave InChI |
CHADOIPMDJVFRU-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CSC=N1 |
SMILES canónico |
CN(C)CC1=CSC=N1 |
Sinónimos |
4-Thiazolemethanamine, N,N-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















